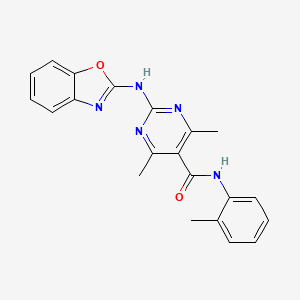

2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)pyrimidine-5-carboxamide

Description

This compound is a substituted pyrimidine derivative featuring a benzoxazole-amino group at position 2, methyl groups at positions 4 and 6, and a 2-methylphenyl carboxamide moiety at position 5. The benzoxazole moiety enhances metabolic stability and binding affinity to biological targets, while the 2-methylphenyl group may influence lipophilicity and steric interactions in target binding . Structural elucidation of such compounds typically employs X-ray crystallography, often refined using programs like SHELX .

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-12-8-4-5-9-15(12)24-19(27)18-13(2)22-20(23-14(18)3)26-21-25-16-10-6-7-11-17(16)28-21/h4-11H,1-3H3,(H,24,27)(H,22,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTQGEJABBSWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N=C(N=C2C)NC3=NC4=CC=CC=C4O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzoxazole ring, followed by the introduction of the pyrimidine moiety. The reaction conditions usually involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu). The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)pyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and possibly cancer.

Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the function of essential enzymes in bacteria and fungi, leading to cell death. The compound may also interact with DNA or RNA, disrupting the replication process. The exact pathways involved are still under investigation, but preliminary studies suggest that it may target the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme .

Comparison with Similar Compounds

Structural Analogues in Pyrimidine Derivatives

details the synthesis of 2-amino-4,6-disubstituted pyrimidines, highlighting substituent effects on reactivity and yield. For example:

- 4,6-Dimethyl-2-aminopyrimidine derivatives (e.g., compounds from ) exhibit simplified synthesis routes via guanidine and β-dicarbonyl condensations.

- Carboxamide modifications: The 5-carboxamide group in the target compound contrasts with simpler amino or hydroxyl groups in other pyrimidines. This substitution may improve solubility or target specificity, as seen in kinase inhibitors .

Table 1: Comparison of Pyrimidine Derivatives

Heterocyclic Analogues: Pyrazole Derivatives

lists pyrazole-1-carboximidamides with aryl substituents. Key comparisons include:

- Core heterocycle : Pyrimidines (6-membered ring) vs. pyrazoles (5-membered ring). Pyrimidines generally exhibit higher conformational rigidity, impacting binding to flat enzymatic pockets (e.g., kinases) .

- Substituent effects : The 2-methylphenyl group in the target compound parallels substituents in ’s pyrazoles (e.g., 4-methylphenyl, 2-bromophenyl). Electron-withdrawing groups (e.g., nitro, bromo) in pyrazoles reduce bioactivity compared to electron-donating methyl groups, suggesting the target’s 2-methylphenyl may optimize activity .

Table 2: Comparison with Pyrazole Derivatives

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)pyrimidine-5-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 298.35 g/mol. The compound features a benzoxazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O |

| Molecular Weight | 298.35 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes that are involved in various metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and inflammation.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Studies have demonstrated that derivatives of benzoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Liver Cancer (HepG2)

The compound has shown IC50 values indicating effective inhibition of cell growth in these models. A study reported that similar benzoxazole derivatives had IC50 values ranging from 1.61 µg/mL to 10 µg/mL against different cancer types .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. Preliminary tests indicate selective activity against certain Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 25 |

| Staphylococcus aureus | 15 |

| Escherichia coli | >100 |

This suggests that while the compound may be effective against some pathogens, it shows limited efficacy against others .

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazole derivatives:

- Case Study on Anticancer Effects : A derivative similar to the compound was evaluated in vivo for its anticancer properties in mouse models bearing human tumor xenografts. Results indicated significant tumor reduction compared to control groups.

- Antimicrobial Efficacy Study : A study focusing on the antimicrobial properties revealed that the compound exhibited potent activity against MRSA strains, suggesting potential for development into a therapeutic agent for resistant infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.